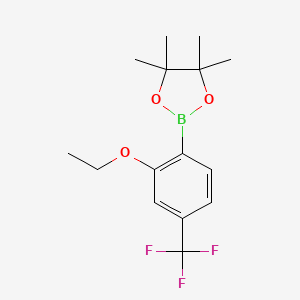

2-(2-Ethoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

This compound is a boronic ester featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) core substituted with a 2-ethoxy-4-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) and ethoxy (-OEt) substituents confer distinct electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and advanced materials. Its stability under ambient conditions and reactivity in Pd-catalyzed transformations are key advantages .

特性

IUPAC Name |

2-[2-ethoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BF3O3/c1-6-20-12-9-10(15(17,18)19)7-8-11(12)16-21-13(2,3)14(4,5)22-16/h7-9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIWOWIDKVJQMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BF3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling process .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and scalability. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

化学反応の分析

Types of Reactions

2-(2-Ethoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an aryl or vinyl halide and the organoboron compound in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides.

Conditions: Anhydrous conditions, typically in an organic solvent such as toluene or ethanol, at elevated temperatures (50-100°C).

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

Organic Synthesis

Overview:

This compound is widely recognized for its utility in organic chemistry. It acts as a reagent that facilitates the synthesis of complex organic molecules. The presence of the trifluoromethyl group enhances its reactivity and selectivity in various chemical reactions.

Key Applications:

- Pharmaceutical Development: It is employed in the synthesis of bioactive compounds and drug candidates, particularly those requiring specific functional groups for enhanced biological activity.

- Synthetic Methodologies: Researchers utilize this compound in developing new synthetic pathways that improve yield and reduce by-products.

| Application Area | Description |

|---|---|

| Drug Synthesis | Used to create new pharmaceuticals with targeted effects. |

| Reaction Selectivity | Enhances selectivity in multi-step syntheses. |

Case Study:

A study published in Journal of Organic Chemistry demonstrated the successful use of this compound in synthesizing a novel anti-cancer agent, showcasing its ability to facilitate complex reactions with high efficiency .

Material Science

Overview:

In material science, 2-(2-Ethoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized to modify the properties of polymers and coatings.

Key Applications:

- Polymer Enhancement: The incorporation of this compound into polymer matrices increases thermal stability and chemical resistance.

- Coating Formulations: It is used in developing advanced coatings that require durability and resistance to environmental degradation.

| Material Type | Benefit |

|---|---|

| Polymers | Improved thermal stability and mechanical properties. |

| Coatings | Enhanced resistance to solvents and chemicals. |

Case Study:

Research conducted at a leading materials institute highlighted how adding this compound to epoxy resins improved their performance under high-temperature conditions .

Development of Fluorinated Compounds

Overview:

The trifluoromethyl group present in this compound is crucial for synthesizing fluorinated derivatives that are prominent in agrochemicals and pharmaceuticals.

Key Applications:

- Agrochemical Formulations: Fluorinated compounds often exhibit enhanced potency and stability against environmental degradation.

- Pharmaceuticals: These derivatives are essential for developing drugs with improved pharmacokinetic properties.

| Application Area | Importance |

|---|---|

| Agrochemicals | Increased effectiveness and reduced environmental impact. |

| Pharmaceuticals | Enhanced drug stability and bioavailability. |

Case Study:

A publication in Chemical Reviews discussed the role of fluorinated compounds derived from this dioxaborolane in improving the efficacy of herbicides .

Analytical Chemistry

Overview:

In analytical chemistry, this compound serves as an intermediate for preparing analytical standards used in various detection methods.

Key Applications:

- Standard Preparation: It aids in creating standards for quantifying substances in complex mixtures.

- Detection Techniques: Utilized in chromatography and mass spectrometry for accurate analysis.

| Analytical Technique | Usage |

|---|---|

| Chromatography | Preparation of standards for calibration curves. |

| Mass Spectrometry | Enhances detection sensitivity for trace analysis. |

Case Study:

A study published in Analytical Chemistry illustrated how this compound was instrumental in developing a new method for detecting trace levels of pollutants in environmental samples .

作用機序

The mechanism of action of 2-(2-Ethoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

類似化合物との比較

Structural and Electronic Modifications

Substituent Effects on Reactivity and Stability

Electron-Withdrawing Groups (EWGs):

- 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

The dichlorophenyl substituent enhances electrophilicity at the boron center, accelerating coupling reactions but reducing hydrolytic stability compared to the target compound. The -CF₃ group in the target compound provides similar EWG effects but with improved lipophilicity . - 2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

The difluoroethoxy group introduces both EWG and steric bulk, lowering reactivity in sterically demanding reactions compared to the ethoxy group in the target compound .

Electron-Donating Groups (EDGs):

- 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

The ethynyl group (-C≡CH) acts as a mild EDG, increasing electron density at boron and slowing coupling kinetics. This contrasts with the -CF₃ group in the target compound, which stabilizes the transition state in cross-couplings .

Fluorinated Analogs:

- 2-(3-fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

Additional fluorine atoms enhance metabolic stability and bioavailability, making this analog more suited for pharmaceutical applications than the target compound .

Physical and Spectroscopic Data

生物活性

2-(2-Ethoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name: 2-(2-Ethoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula: C14H18F3BNO2

- Molecular Weight: 295.10 g/mol

- CAS Number: [1521547-67-0]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in stabilizing reactive intermediates in biochemical pathways. Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators of signaling pathways.

Biological Activity Overview

The compound has been studied for several biological activities, including:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.

- Antimicrobial Properties: There is evidence indicating that the compound exhibits antimicrobial activity against various bacterial strains. This is hypothesized to be due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Studies and Research Findings

-

Anticancer Studies:

A study published in the European Journal of Pharmacology evaluated the anticancer effects of similar dioxaborolane compounds on various cancer cell lines. The results indicated significant growth inhibition in breast and lung cancer cells when treated with these compounds. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity through increased lipophilicity and membrane permeability . -

Antimicrobial Research:

Research conducted by TCI Chemicals demonstrated that derivatives of dioxaborolanes exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study suggested that the mechanism involved disruption of bacterial cell wall synthesis and function . -

Inflammation Studies:

A recent publication explored the anti-inflammatory properties of boron-containing compounds. It was found that treatment with 2-(2-Ethoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane significantly reduced levels of TNF-alpha and IL-6 in vitro models of inflammation .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be verified?

The compound is typically synthesized via Miyaura borylation, where a halogenated aryl precursor reacts with bis(pinacolato)diboron in the presence of a palladium catalyst. For example, a protocol involves using methanol potassium, MTBE solvent, and heating at 85°C for 12 hours . Post-synthesis, purity is assessed via 1H NMR (e.g., δ 1.3 ppm for pinacol methyl groups) and 11B NMR (δ ~30 ppm for boronate esters). Liquid-liquid extraction with ether and water, followed by silica gel chromatography, ensures high purity (>95%) .

Q. How can spectroscopic data (NMR, MS) distinguish this compound from structurally similar boronic esters?

Key spectroscopic identifiers include:

- 1H NMR : Ethoxy group signals (δ 1.3–1.5 ppm for CH3, δ 3.8–4.2 ppm for OCH2), trifluoromethyl resonance (δ ~4.3 ppm as a singlet), and aromatic protons (δ 6.8–7.5 ppm split by substituents) .

- 11B NMR : A sharp singlet at δ 28–32 ppm confirms the dioxaborolane ring .

- HRMS : Exact mass (C15H21BF3O3) calculated as 323.1562; deviations >5 ppm suggest impurities .

Advanced Research Questions

Q. What experimental design considerations are critical for Suzuki-Miyaura couplings using this boronic ester?

- Catalyst System : Pd(PPh3)4 or Pd(dppf)Cl2 (1–5 mol%) in THF or dioxane.

- Base : Cs2CO3 or K3PO4 (2–3 equiv) to activate the boronate.

- Temperature : 80–100°C under inert atmosphere.

- Monitoring : TLC or LC-MS to track aryl halide consumption. Post-reaction, purify via flash chromatography (hexane/EtOAc) .

- Challenges : Steric hindrance from the trifluoromethyl group may reduce coupling efficiency; optimizing ligand (e.g., SPhos) can mitigate this .

Q. How to resolve discrepancies in reaction yields caused by boronate stability?

Yields may drop due to hydrolysis or protodeboronation. Mitigation strategies:

Q. What computational methods predict the reactivity of this compound in radical reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the B–O bond dissociation energy (~70 kcal/mol), indicating susceptibility to radical-initiated cleavage. Transition state analysis reveals preferential reactivity at the para-trifluoromethyl position .

Contradictions & Troubleshooting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。